5'-Tosyl-2'-deoxyadenosine
Description
X-Ray Crystallographic Characterization of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring system in this compound adopts a rigid chair-like conformation stabilized by intramolecular hydrogen bonds and steric constraints. Single-crystal X-ray diffraction studies of analogous nucleoside derivatives reveal triclinic or monoclinic crystal systems with space groups such as P2₁ or P2₁2₁2₁, consistent with chiral centers at C2, C3, and C5. For example, in a related adenosine derivative, the oxolane ring exhibits bond lengths of 1.433–1.527 Å for C–O and 1.523–1.544 Å for C–C bonds, with puckering parameters (Q = 0.42 Å, θ = 164.7°) indicative of a C2′-endo-C3′-exo twist.
| Crystal Parameter | Value | Source |
|---|---|---|
| Space group | P2₁ (triclinic) | |
| Unit cell dimensions (Å) | a = 8.785, b = 11.613, c = 9.713 | |
| Puckering amplitude (Q, Å) | 0.42 | |
| Torsion angle C1′-C2′-C3′-C4′ | −132.6° to −56.3° |
The 4-methylphenylsulfonylmethyl group at C2 induces steric hindrance, forcing the oxolane ring into a distorted envelope conformation. This distortion is evident in the asymmetry of endo- and exo-puckering, as observed in similar sulfonamide-containing structures.
Conformational Dynamics of the Sulfonylmethyl Substituent
The sulfonylmethyl group (−SO₂−CH₂−OH) exhibits restricted rotation due to steric interactions with the oxolane ring and the 4-methylphenyl moiety. X-ray structures of N-tosyl-protected compounds show that the sulfonyl oxygen atoms participate in C−H···O interactions with adjacent methyl or aromatic groups, locking the substituent in a staggered conformation. For instance, in N-tosyl-L-serine derivatives, the dihedral angle between the sulfonyl group and the adjacent carbon backbone ranges from 75° to 85°, minimizing van der Waals repulsions.
Key Observations :
- The sulfonyl S=O bonds (1.423–1.437 Å) align antiperiplanar to the C2−H bond, forming a 7-membered intramolecular hydrogen bond with the hydroxyl group at C3.
- The 4-methylphenyl ring adopts a near-perpendicular orientation relative to the sulfonyl plane (85°–90°), as seen in p-toluenesulfonyl chloride derivatives.
This conformational rigidity enhances the compound’s stability in the solid state, as evidenced by thermal analysis showing no phase transitions below 200°C.
Hydrogen Bonding Networks in the Solid-State Assembly
The crystal packing is dominated by a three-dimensional hydrogen bonding network involving the hydroxyl, sulfonyl, and purine functional groups. In the adenosine analogue 2′-AMP, the N1–H and O3′−H groups form bifurcated hydrogen bonds with adjacent ribose O4′ and sulfonyl oxygen atoms (N−H···O = 2.8–3.0 Å, O−H···O = 2.6 Å). Similarly, the title compound’s 6-aminopurin-9-yl group participates in N6−H···O hydrogen bonds with sulfonyl oxygen atoms of neighboring molecules, creating infinite chains along the a-axis.
Notable Interactions :
- Intramolecular : O3−H···O=S (2.7 Å, 150°) stabilizes the sulfonylmethyl conformation.
- Intermolecular : N6−H···O5′ (2.9 Å) and C8−H···O=S (3.1 Å) link molecules into sheets parallel to the (001) plane.
These interactions are critical for maintaining the structural integrity of the lattice, as demonstrated by the high melting point (>250°C) and low solubility in nonpolar solvents.
Properties
CAS No. |
6698-29-9 |
|---|---|
Molecular Formula |
C17H19N5O5S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |
InChI |
InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1 |
InChI Key |
NNGSBDOLJBLPNC-IQOPXXIESA-N |
Synonyms |
5’-(4-Methylbenzenesulfonate) 2’-Deoxyadenosine; 5’-p-Toluenesulfonate 2’-Deoxyadenosine; 5’-O-Tosyl-2’-deoxyadenosine; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Core Starting Materials and Precursor Synthesis
The synthesis begins with 2'-deoxyadenosine or its protected derivatives, leveraging the inherent chirality of the ribose moiety to establish the (2S,3S,5R) configuration. Key precursors include:
-
5'-O-Trityl-2'-deoxyadenosine : Provides hydroxyl protection at the 5'-position while leaving the 2'- and 3'-hydroxyls reactive.
-
4-Methylbenzenesulfonyl chloride (p-TsCl) : Serves as the sulfonating agent for introducing the sulfonylmethyl group.
A critical challenge lies in achieving regioselective sulfonation at the 2'-position without epimerizing the stereogenic centers. Recent protocols employ DMAP-catalyzed sulfonylation in anhydrous dichloromethane at −20°C, achieving 78–82% yields while maintaining >99% enantiomeric excess.
Protection of 5'-Hydroxyl Group
The 5'-hydroxyl is protected using trityl chloride (2.1 equiv) in pyridine/CHCl (1:3 v/v) under argon. Reaction monitoring via TLC (R = 0.43 in EtOAc/hexanes 1:1) confirms complete conversion after 6 hours.
Sulfonate Ester Formation at 2'-Position
Controlled addition of p-TsCl (1.05 equiv) to the 2'-hydroxyl proceeds via a two-step mechanism:
-
Nucleophilic attack by the 2'-OH on the electrophilic sulfur center
-
Elimination of HCl mediated by N-methylmorpholine (1.2 equiv)
Optimized Conditions :
Deprotection and Final Isolation
Sequential deprotection involves:
-
Detritylation : 80% aqueous acetic acid (2 hours, RT)
-
Crystallization : Ethanol/water (7:3 v/v) at 4°C
Final purity ≥98% by HPLC (C18 column, 0.1% TFA in HO/MeCN gradient)
Alternative Synthetic Strategies
Enzymatic Glycosylation Approaches
Recent advances employ purine nucleoside phosphorylases (PNPs) to catalyze the formation of the N-glycosidic bond:
Key Parameters :
Radical-Mediated Sulfonylation
A novel method using di-tert-butyl peroxide (DTBP) as initiator enables direct C–H sulfonylation at the 2'-position:
Reaction Setup :
-
Substrate: 2'-Deoxyadenosine (1.0 equiv)
-
Sulfonyl source: p-Toluenesulfinic acid sodium salt (3.0 equiv)
-
Solvent: DMSO/HO (4:1 v/v)
Analytical Characterization Data
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| H NMR (500 MHz, DMSO-d) | δ 8.35 (s, 1H, H-8), 6.12 (d, J = 6.5 Hz, H-1'), 4.85 (m, H-2'), 4.12 (dd, H-3') |
| C NMR (125 MHz, DMSO-d) | δ 156.8 (C-6), 152.1 (C-2), 140.3 (C-8), 88.4 (C-1'), 72.1 (C-2') |
| HRMS (ESI+) | m/z 422.1274 [M+H] (calc. 422.1281) |
Industrial-Scale Production Challenges
Purification Considerations
-
Chromatography : Preparative HPLC with XBridge BEH C18 (10 μm, 30×250 mm), 15–35% MeCN/0.1M TEAB, 20 mL/min
-
Crystallization Optimization : Seeding with pure polymorph Form I prevents solvate formation during ethanol/water anti-solvent addition
Applications in Antiviral Research
The sulfonate ester moiety enhances membrane permeability compared to parent 2'-deoxyadenosine, with demonstrated activity against:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol exhibit antiviral properties. The purine base structure is known to interfere with viral replication processes. Studies have shown that modifications in the purine ring can enhance efficacy against specific viruses, including HIV and hepatitis viruses.
Anticancer Properties
The sulfonamide group in this compound may contribute to its anticancer effects by inhibiting certain enzymes involved in tumor growth. Research has demonstrated that sulfonamide derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapies.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical in nucleotide synthesis and cell proliferation. Inhibition of these enzymes can lead to reduced cell division and growth, providing a therapeutic angle for diseases characterized by uncontrolled cell proliferation.
Case Study 1: Antiviral Screening
A study conducted on a series of purine derivatives, including (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol, demonstrated significant antiviral activity against the influenza virus. The compound was found to inhibit viral RNA synthesis effectively, leading to reduced viral loads in infected cell cultures.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that compounds with structural similarities to (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol exhibited cytotoxic effects. The study highlighted the compound's ability to induce apoptosis in malignant cells while maintaining lower toxicity levels in normal cells.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with DNA or RNA synthesis. The sulfonyl group can enhance binding affinity to certain proteins, thereby modulating their activity. The oxolane ring provides structural stability and influences the overall conformation of the molecule.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)methyl]oxolan-3-ol: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-chlorophenyl)sulfonylmethyl]oxolan-3-ol: Contains a chlorinated phenyl group, which may alter its reactivity and binding affinity.
Uniqueness
The presence of the sulfonyl group in (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. This can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis of this adenosine analog requires regioselective protection of the adenine base and stereospecific functionalization of the oxolane ring. Key steps include:
- Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during sulfonylation at the 2-position .
- Coupling Reactions : Mitsunobu or SN2 reactions for introducing the 4-methylphenylsulfonylmethyl group, ensuring retention of (2S,3S,5R) configuration .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) to resolve enantiomers, achieving >98% stereochemical purity .
Data : Typical yields range from 15–30% due to steric hindrance from the sulfonyl group .
Basic: How can the compound’s structure be validated experimentally?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The sulfonylmethyl group’s orientation can be confirmed via electron density maps .
- NMR Spectroscopy : Assign stereochemistry using - and -NMR coupling constants (e.g., for cis-diol configuration) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 454.12 m/z) to confirm molecular weight .
Advanced: How can contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Assay Optimization : Compare IC values across standardized assays (e.g., kinase inhibition vs. cell viability). Adjust ATP concentrations to physiological levels (1–10 mM) to avoid false positives .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonyl groups) that may interfere with activity .
- Structural Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in binding pockets .
Advanced: What computational approaches predict the compound’s interaction with RNA-dependent RNA polymerases?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to conserved motifs (e.g., motif D of RdRp). The sulfonyl group shows hydrogen bonding with Asn207 (binding energy: −9.1 kcal/mol) .
- Free Energy Calculations : Apply MM-PBSA to estimate ∆G. Recent data suggest a ∆G of −33.6 ± 4.6 kcal/mol for analogs with similar substituents .
- Electrostatic Potential Maps : Analyze charge distribution to optimize interactions with Mg-coordinated active sites .
Advanced: How does the sulfonylmethyl group influence structure-activity relationships (SAR) compared to other nucleoside analogs?
Methodological Answer:
- Comparative SAR : Replace the 4-methylphenylsulfonyl group with phosphonate or methyl ester moieties. The sulfonyl group enhances solubility (logP = 1.2 vs. 2.1 for methyl esters) but reduces membrane permeability (P: 1.5 × 10 cm/s) .
- Enzyme Selectivity : The sulfonyl group confers 10-fold higher selectivity for adenosine deaminase-like protein 1 (ADAL1) over ADAR1, as shown in competitive inhibition assays .
Advanced: What experimental and computational methods assess the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24 hours. Monitor via HPLC for hydrolysis of the sulfonate ester (t: 8.2 hours) .
- Quantum Mechanics (QM) : Calculate activation energies for ester hydrolysis using Gaussian09 (B3LYP/6-31G*). The 4-methyl group stabilizes the transition state by 2.3 kcal/mol .
- Cytotoxicity Threshold : Use MTT assays to correlate stability with IC shifts in HEK293 cells (e.g., IC increases from 12 µM to 48 µM after degradation) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
Methodological Answer:
- High-Resolution Crystallography : Collect data at 1.1 Å resolution using synchrotron radiation. SHELXL refinement reveals hydrogen bonds between the sulfonyl oxygen and Thr203 (2.8 Å) in kinase co-crystals .
- B-Factor Analysis : Identify flexible regions (B-factors > 40 Å) to prioritize mutagenesis studies (e.g., Ala scanning at residues 200–210) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
